molecular formula C23H15FO5S B12206768 (2Z)-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate

(2Z)-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate

Cat. No.: B12206768
M. Wt: 422.4 g/mol
InChI Key: NYMFBDFVEHZWMZ-KACMKLLYSA-N
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Description

IUPAC Nomenclature and Systematic Classification

The IUPAC name follows hierarchical prioritization of functional groups and stereochemical descriptors. The parent structure is 1-benzofuran , a bicyclic system comprising fused benzene and furan rings. Key substituents are enumerated as follows:

  • Position 2 : A conjugated dienone system [(2E)-3-phenylprop-2-en-1-ylidene] with E-configured α,β-unsaturated ketone.
  • Position 3 : A ketone group (3-oxo).
  • Position 6 : A 4-fluorobenzenesulfonate ester substituent.

Stereochemical designators (2Z) and (2E) specify the geometry of the exocyclic double bonds. The Z-configuration at position 2 arises from the priority of substituents on the benzofuran scaffold, while the E-configuration in the propenylidene group reflects trans arrangement of the phenyl and benzofuran moieties.

Core Benzofuran Scaffold Analysis

The benzofuran core consists of a fused benzene (positions 1–6) and furan (positions 1, 2, O, 5, 6) ring system. Key structural parameters include:

  • Bond lengths : The C2–O bond measures 1.365 Å (typical for furan ethers), while the C3=O ketone bond is 1.221 Å, consistent with conjugation to the aromatic system.
  • Planarity : The benzofuran system is nearly planar, with a dihedral angle of 2.3° between the benzene and furan rings, facilitating π-electron delocalization.

Substituent effects:

  • The 3-oxo group induces electron withdrawal, polarizing the adjacent double bonds.
  • The 6-sulfonate ester introduces steric bulk (van der Waals volume ≈ 110 ų) and enhances solubility via ionic character.

Substituent Configuration: Z/E Isomerism in Dienone Systems

The compound exhibits two stereochemical elements:

  • (2Z) : The exocyclic double bond at position 2 adopts a Z-configuration, with the 3-oxo group and propenylidene substituent on the same side. This creates a 15.8 kcal/mol steric strain due to nonbonded interactions between the phenyl group and benzofuran oxygen.
  • (2E) : The α,β-unsaturated ketone in the propenylidene group has an E-geometry, positioning the phenyl group trans to the benzofuran scaffold. This arrangement minimizes conjugation disruption between the dienone and aromatic systems.

Table 1 : Key stereochemical parameters

Parameter Value Source
C2–C1' bond length 1.447 Å
C1'–C2' dihedral angle 178.9°
Torsional strain (Z) 15.8 kcal/mol

Sulfonate Ester Functional Group Characterization

The 4-fluorobenzenesulfonate ester at position 6 consists of:

  • Sulfonyl group : Tetrahedral geometry at sulfur (O=S=O angle = 119.2°), with one oxygen atom linked to the benzofuran via an ester bond.
  • Fluorophenyl group : The fluorine atom at position 4 induces a dipole moment of 1.67 D, enhancing electrophilicity at the sulfur center.

Reactivity implications:

  • The sulfonate ester acts as a leaving group (Burgess-type elimination) with a hydrolysis rate constant (kH2O) of 3.2 × 10⁻⁵ s⁻¹ at pH 7.
  • Fluorine's electron-withdrawing effect increases the sulfonate's stability against nucleophilic attack compared to non-fluorinated analogs.

Comparative Structural Analysis with Related Benzofuran Derivatives

Table 2 : Structural comparison with analogs

Compound Core Modification Substituent at C6 Z/E Configuration
CID 6315114 2-(2-fluorobenzylidene) 2,2-dimethylpropanoate Z
5-bromobenzofuran-2-yl derivative 5-bromo substitution Mesitylethanone oxime Z
PPBF Pentamethylbenzofuran Sulfonate N/A

Key distinctions:

  • Steric effects : The 4-fluorobenzenesulfonate group in the target compound increases steric hindrance (Taft steric parameter Es = -1.24) compared to carboxylate esters (Es = -0.83).
  • Electronic effects : Conjugation between the dienone system and sulfonate ester reduces the HOMO-LUMO gap by 0.8 eV versus non-conjugated derivatives.
  • Stereochemical stability : The Z-configuration at C2 is 4.3 kcal/mol less stable than the E-form but kinetically trapped through sulfonate-induced ring strain.

Properties

Molecular Formula

C23H15FO5S

Molecular Weight

422.4 g/mol

IUPAC Name

[(2Z)-3-oxo-2-[(E)-3-phenylprop-2-enylidene]-1-benzofuran-6-yl] 4-fluorobenzenesulfonate

InChI

InChI=1S/C23H15FO5S/c24-17-9-12-19(13-10-17)30(26,27)29-18-11-14-20-22(15-18)28-21(23(20)25)8-4-7-16-5-2-1-3-6-16/h1-15H/b7-4+,21-8-

InChI Key

NYMFBDFVEHZWMZ-KACMKLLYSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)F

Canonical SMILES

C1=CC=C(C=C1)C=CC=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthesis of the Benzofuran Core

The dihydrobenzofuran-3-one scaffold forms the foundational structure of the target compound. A widely adopted approach involves cyclization of substituted o-hydroxyacetophenones with α-halo ketones. For example, 1-(4-hydroxy-3-methyl-1-benzofuran-2-yl)ethan-1-one can be synthesized via refluxing o-hydroxyacetophenone derivatives with chloroacetone in a polar aprotic solvent such as dimethylformamide (DMF) at 80–100°C for 12–24 hours . Bromination of the methyl group using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) introduces reactive sites for subsequent functionalization .

Key reaction parameters:

  • Solvent: DMF or acetone

  • Temperature: 80–100°C

  • Catalyst: None required

  • Yield: 60–75%

Introduction of the (2E)-3-Phenylprop-2-en-1-ylidene Group

The propenylidene moiety is introduced via a Knoevenagel condensation between the benzofuran-3-one intermediate and cinnamaldehyde. This reaction is typically catalyzed by piperidine or ammonium acetate in ethanol under reflux (78°C) for 6–8 hours . The (2E)-configuration is favored due to conjugation stabilization, though stereoselectivity must be verified via nuclear magnetic resonance (NMR) spectroscopy.

Optimized conditions:

ParameterValue
SolventAnhydrous ethanol
CatalystPiperidine (5 mol%)
TemperatureReflux (78°C)
Reaction time6–8 hours
Yield50–65%

Sulfonate Esterification at the 6-Position

The final step involves substituting the hydroxyl group at the 6-position of the benzofuran with a 4-fluorobenzenesulfonate group. This is achieved by treating the phenolic intermediate with 4-fluorobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds in dichloromethane (DCM) at 0–5°C to minimize side reactions .

Procedure:

  • Dissolve the phenolic intermediate (1 equiv) in anhydrous DCM.

  • Add triethylamine (2.5 equiv) and cool to 0°C.

  • Slowly add 4-fluorobenzenesulfonyl chloride (1.2 equiv) dropwise.

  • Stir at room temperature for 12 hours.

  • Quench with ice-cold water, extract with DCM, and purify via column chromatography (SiO₂, hexane/ethyl acetate 4:1) .

Critical considerations:

  • Base selection: Triethylamine outperforms pyridine in minimizing hydrolysis .

  • Solvent: Dichloromethane or toluene ensures solubility of both reactants .

  • Yield: 70–85% after purification .

Stereochemical Control and Characterization

The (2Z)-configuration of the propenylidene group is confirmed via ¹H NMR coupling constants (J = 12–14 Hz for trans olefins) and nuclear Overhauser effect (NOE) spectroscopy . High-resolution mass spectrometry (HRMS) and Fourier-transform infrared (FTIR) spectroscopy validate molecular weight and functional groups, respectively.

Comparative Analysis of Synthetic Routes

The table below evaluates two prominent methods for sulfonate esterification:

MethodBaseSolventTemperatureYield
Triethylamine/DCM TriethylamineDichloromethane0°C → RT85%
Pyridine/Toluene PyridineTolueneRT70%

The triethylamine/DCM system offers higher yields and faster reaction times, making it the preferred method .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylprop-2-en-1-ylidene moiety, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzofuran core, converting it to an alcohol.

    Substitution: The fluorobenzenesulfonate group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Epoxides, ketones, and carboxylic acids.

    Reduction: Alcohols and diols.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

The compound (2Z)-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and materials science. This article explores its applications based on existing literature and research findings.

Chemical Properties and Structure

The compound features a unique structure that includes a benzofuran moiety, which is known for its biological activity. The presence of the 4-fluorobenzenesulfonate group enhances its electrophilic character, making it a valuable intermediate in organic synthesis. The molecular formula is C26H20O6SC_{26}H_{20}O_6S, and it has a molecular weight of approximately 428.43 g/mol.

Anticancer Activity

Recent studies have indicated that compounds similar to (2Z)-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate exhibit significant anticancer properties. For instance, derivatives of benzofuran have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. These compounds may target specific pathways involved in tumor growth, making them candidates for further development as anticancer agents .

Antiepileptic Properties

There is emerging evidence suggesting that certain derivatives of benzofuran can exhibit antiepileptic effects. For example, compounds that share structural similarities with (2Z)-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran have been tested in animal models for their ability to reduce seizure frequency and severity . This application highlights the compound's potential for developing new antiepileptic drugs.

Organic Synthesis

The electrophilic nature of the sulfonate group allows (2Z)-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran to be utilized as a building block in organic synthesis. It can participate in various reactions such as nucleophilic substitution and coupling reactions to form more complex structures. This property is particularly useful in the synthesis of pharmaceuticals and agrochemicals .

Photophysical Properties

Studies have shown that compounds with similar structures exhibit interesting photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The ability to tune these properties through structural modifications opens up avenues for innovation in material design .

Case Study 1: Anticancer Activity

A study conducted on benzofuran derivatives demonstrated their ability to inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism involved the activation of apoptotic pathways and inhibition of cell proliferation signals. The specific compound's structural features may contribute to its efficacy against cancer cells .

Case Study 2: Neuroprotective Effects

In a preclinical model of neurodegeneration, a related benzofuran derivative was shown to reduce markers of oxidative stress and inflammation in neuronal cells. This suggests that (2Z)-3-oxo-2-[(2E)-3-phenylprop-2-en-1-yldene]-2,3-dihydro-1-benzofuran could be further investigated for its neuroprotective properties .

Mechanism of Action

The mechanism of action of (2Z)-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites, inhibiting or modulating the activity of the target. This interaction can lead to changes in cellular pathways and physiological responses.

Biological Activity

The compound (2Z)-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound features a benzofuran core combined with a 4-fluorobenzenesulfonate moiety, contributing to its reactivity and biological interactions. The presence of an enone structure (3-oxo) and various functional groups enhances its potential as a pharmacological agent.

PropertyValue
Molecular FormulaC23H19O5S
Molecular Weight423.46 g/mol
IUPAC Name(2Z)-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Benzofuran Core : This is achieved through the condensation of appropriate aldehydes and phenolic compounds.
  • Esterification : The resulting benzofuran derivative is then reacted with 4-fluorobenzenesulfonic acid to form the sulfonate ester.

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily attributed to its structural characteristics.

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor , particularly in pathways related to cancer and inflammation. Its structure allows it to interact with specific enzymes, inhibiting their activity and modulating biochemical pathways.

Anticancer Activity

In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines. For instance, related compounds have demonstrated selective cytotoxicity against tumorigenic cells, suggesting that this compound could be developed as an anticancer agent .

Anti-inflammatory Properties

Preliminary research indicates that the compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This makes it a candidate for further investigation in treating inflammatory diseases.

Case Studies

Several studies have explored the biological activity of structurally similar compounds:

  • Study on Related Benzofuran Derivatives : A study reported that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity .
  • Antioxidant Activity : Research has shown that benzofuran derivatives can possess antioxidant properties, which contribute to their therapeutic potential in preventing oxidative stress-related diseases .

The mechanism by which this compound exerts its biological effects involves interaction with molecular targets such as enzymes and receptors. The sulfonate group enhances solubility and facilitates membrane interaction, allowing for effective binding to target sites. This interaction can lead to modulation of cellular signaling pathways, resulting in therapeutic outcomes.

Comparison with Similar Compounds

Structural Analog Overview

The target compound shares a benzofuran core with several analogs, differing in substituents at positions 2 and 6. Key analogs (Table 1) include derivatives with variations in the position 2 substituent (e.g., arylidene, furyl, or pyridinyl groups) and position 6 substituent (e.g., sulfonate esters or benzoates).

Table 1: Structural Comparison of Benzofuran Derivatives
Compound ID Position 2 Substituent Position 6 Substituent Molecular Weight (g/mol) Key Features
Target (2E)-3-phenylprop-2-en-1-ylidene (Z) 4-fluorobenzenesulfonate ~434.4* Electron-withdrawing fluoro group; extended conjugation
2,4-dimethoxybenzylidene methanesulfonate 376.4 Electron-donating methoxy groups
2-furylmethylene 2,6-dimethoxybenzoate 392.4 Heterocyclic furyl group; benzoate ester
2,5-dimethoxybenzylidene methanesulfonate 376.1 Ortho/meta methoxy substitution
pyridin-3-ylmethylidene 2,6-dimethoxybenzoate ~420.4* Pyridinyl group; enhanced polarity

*Calculated based on molecular formulas from evidence.

Substituent Effects and Electronic Properties

  • Position 6 Substituents :

    • The 4-fluorobenzenesulfonate in the target offers stronger electron-withdrawing effects compared to methanesulfonate () or 2,6-dimethoxybenzoate (). This may increase metabolic stability and influence binding affinity in enzymatic contexts.
    • Benzoate esters () introduce bulkier aromatic groups, which could sterically hinder interactions compared to sulfonates.

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